Cas no 1515778-49-0 (4-cyclobutylbutan-2-ol)

4-cyclobutylbutan-2-ol is a cyclic secondary alcohol with a distinctive chemical structure. It exhibits high purity and stability, making it an ideal choice for various applications in organic synthesis. Its versatile functionality allows for the synthesis of diverse compounds, including esters, ethers, and amides. This compound is also recognized for its low toxicity, enhancing safety in laboratory settings.
4-cyclobutylbutan-2-ol structure
4-cyclobutylbutan-2-ol structure
商品名:4-cyclobutylbutan-2-ol
CAS番号:1515778-49-0
MF:C8H16O
メガワット:128.212042808533
CID:5830637
PubChem ID:54194692

4-cyclobutylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • Cyclobutanepropanol, α-methyl-
    • 4-cyclobutylbutan-2-ol
    • SCHEMBL13461629
    • AKOS017977216
    • EN300-1245236
    • CS-0278635
    • 1515778-49-0
    • インチ: 1S/C8H16O/c1-7(9)5-6-8-3-2-4-8/h7-9H,2-6H2,1H3
    • InChIKey: SYMPSRHZLJFQQV-UHFFFAOYSA-N
    • ほほえんだ: C1(CCC(C)O)CCC1

計算された属性

  • せいみつぶんしりょう: 128.120115130g/mol
  • どういたいしつりょう: 128.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 76.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 0.919±0.06 g/cm3(Predicted)
  • ふってん: 175.4±8.0 °C(Predicted)
  • 酸性度係数(pKa): 15.27±0.20(Predicted)

4-cyclobutylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1245236-2500mg
4-cyclobutylbutan-2-ol
1515778-49-0
2500mg
$1230.0 2023-10-02
Enamine
EN300-1245236-100mg
4-cyclobutylbutan-2-ol
1515778-49-0
100mg
$553.0 2023-10-02
Enamine
EN300-1245236-1000mg
4-cyclobutylbutan-2-ol
1515778-49-0
1000mg
$628.0 2023-10-02
Enamine
EN300-1245236-1.0g
4-cyclobutylbutan-2-ol
1515778-49-0
1g
$0.0 2023-06-08
Enamine
EN300-1245236-500mg
4-cyclobutylbutan-2-ol
1515778-49-0
500mg
$603.0 2023-10-02
Enamine
EN300-1245236-250mg
4-cyclobutylbutan-2-ol
1515778-49-0
250mg
$579.0 2023-10-02
Enamine
EN300-1245236-50mg
4-cyclobutylbutan-2-ol
1515778-49-0
50mg
$528.0 2023-10-02
Enamine
EN300-1245236-5000mg
4-cyclobutylbutan-2-ol
1515778-49-0
5000mg
$1821.0 2023-10-02
Enamine
EN300-1245236-10000mg
4-cyclobutylbutan-2-ol
1515778-49-0
10000mg
$2701.0 2023-10-02

4-cyclobutylbutan-2-ol 関連文献

4-cyclobutylbutan-2-olに関する追加情報

Professional Introduction to 4-cyclobutylbutan-2-ol (CAS No: 1515778-49-0)

4-cyclobutylbutan-2-ol, identified by the Chemical Abstracts Service Number (CAS No) 1515778-49-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutyl substituent on a butan-2-ol backbone, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The structural motif of 4-cyclobutylbutan-2-ol combines the flexibility of an alcohol functional group with the rigidity provided by the cyclobutyl ring. This combination makes it a versatile intermediate in the synthesis of more complex molecules. The cyclobutyl group, in particular, is known for its ability to influence the conformation and reactivity of adjacent functional groups, making it a valuable tool in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The cyclobutyl moiety, with its three-dimensional structure, offers a distinct spatial arrangement that can be exploited to enhance binding affinity and selectivity in drug design. 4-cyclobutylbutan-2-ol serves as a promising building block for such endeavors, providing chemists with a scaffold that can be modified to target specific biological pathways.

One of the most compelling aspects of 4-cyclobutylbutan-2-ol is its utility in the synthesis of chiral compounds. The presence of the cyclobutyl ring introduces steric hindrance that can be leveraged to control stereochemistry during reactions. This is particularly important in pharmaceuticals, where enantiomeric purity often dictates the efficacy and safety of a drug. Researchers have utilized derivatives of 4-cyclobutylbutan-2-ol to develop enantiomerically pure compounds with enhanced pharmacological properties.

The pharmaceutical industry has been actively exploring new therapeutic agents derived from cycloalkyl-containing compounds. Studies have shown that molecules incorporating cyclobutyl groups exhibit improved metabolic stability and better bioavailability compared to their acyclic counterparts. This has led to increased interest in 4-cyclobutylbutan-2-ol as a precursor for developing novel drugs targeting various diseases.

In addition to its pharmaceutical applications, 4-cyclobutylbutan-2-ol has found utility in materials science. Its unique structural features make it a suitable candidate for designing polymers with enhanced mechanical properties. Researchers have been experimenting with incorporating this compound into polymer matrices to improve their thermal stability and tensile strength. These advancements highlight the broad applicability of cyclobutylbutan-2-ol-based derivatives beyond traditional medicinal chemistry.

The synthesis of 4-cyclobutylbutan-2-ol presents an interesting challenge due to the need to introduce the cyclobutyl group selectively onto the butan-2-ol backbone. Recent advances in catalytic methods have made it possible to achieve this transformation with high efficiency and minimal byproducts. These innovations have not only simplified the synthesis of 4-cycлобутилбутан - 2 - ол strong > but also opened up new avenues for exploring its derivatives.

Ongoing research continues to uncover new applications for 4-cycлобутилбутан - 2 - ол strong > and its derivatives. For instance, studies have demonstrated its potential as an intermediate in the production of bioactive molecules with anti-inflammatory and anticancer properties. The ability to modify its structure allows chemists to fine-tune its biological activity, making it a valuable asset in drug discovery programs.

The future prospects for cycлобутилбутан - 2 - ол strong > are promising, with ongoing investigations focusing on expanding its utility in various fields. As synthetic methodologies continue to evolve, it is expected that more sophisticated derivatives will be developed, further enhancing its role as a key intermediate in organic synthesis and pharmaceutical research.

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